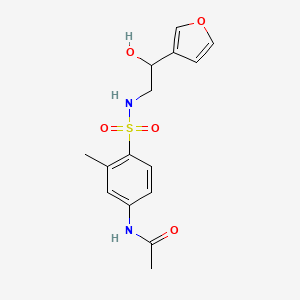

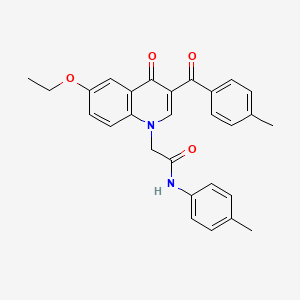

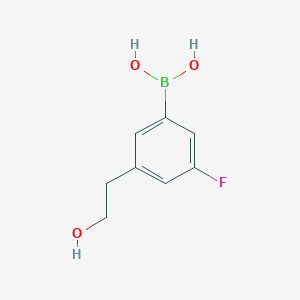

![molecular formula C14H23NO4 B2980360 7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid CAS No. 1250999-64-4](/img/structure/B2980360.png)

7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid” is a chemical compound with the CAS Number: 1250999-64-4 . It has a molecular weight of 269.34 . The IUPAC name for this compound is 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-1-carboxylic acid . The InChI code for this compound is 1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-6-14(7-9-15)5-4-10(14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) .

Scientific Research Applications

Spirocyclic Compounds as Pseudopeptides

Research has focused on the synthesis of spirocyclic compounds as conformationally restricted pseudopeptides. Fernandez et al. (2002) synthesized derivatives of diazaspiro decanes as constrained surrogates for Pro-Leu and Gly-Leu dipeptides, aiming to mimic gamma-turn/distorted type II beta-turn structures in peptides. These compounds offer insights into the conformational preferences of peptide chains and their potential utility in designing peptidomimetics (Fernandez et al., 2002).

Building Blocks for Polyketides

Shklyaruck (2015) developed an efficient procedure for transforming derivatives of diethyl (S)-malate into building blocks for the synthesis of arenamides A and C, compounds known for their pronounced antitumor activity. This showcases the potential of using spirocyclic compounds in the synthesis of biologically active molecules (Shklyaruck, 2015).

Reagent for Boc Protecting Group Introduction

Rao et al. (2017) described a new reagent, tert-butyl (2,4-dioxo-3-azaspiro[5.5] undecan-3-yl) carbonate (Boc-OASUD), for introducing the Boc protecting group to amines, demonstrating its utility in preparing N-Boc-amino acids and esters without racemization. This highlights the role of spirocyclic compounds in facilitating the synthesis of protected amino acids (Rao et al., 2017).

Acid-Catalyzed Rearrangements

Nativi et al. (1989) explored the acid-catalyzed rearrangement of aziridines derived from spirocyclic acetals, leading to the highly stereoselective synthesis of 3-amino-3-deoxy-D-altrose and derivatives. This study illustrates the potential of spirocyclic compounds in synthesizing complex sugar analogs (Nativi et al., 1989).

Linkers for Solid-Phase Synthesis

Leisvuori et al. (2008) found 1,6-Dioxaspiro[4,4]nonane-2,7-dione to react readily with alcohols, leading to the development of an orthogonal linker for solid-phase synthesis of base-sensitive oligonucleotides. This methodology could significantly facilitate the synthesis of oligonucleotides with sensitive functional groups (Leisvuori et al., 2008).

properties

IUPAC Name |

7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-6-14(7-9-15)5-4-10(14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOWNBSVXXGVHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCC2C(=O)O)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

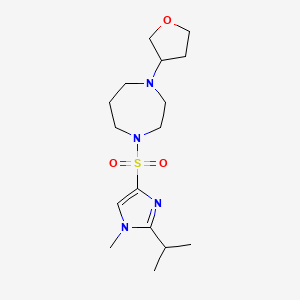

![2-[(5-chloropyridin-2-yl)amino]-N-(4-ethylbenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2980278.png)

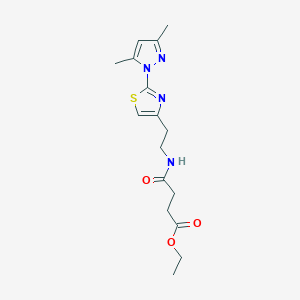

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2980280.png)

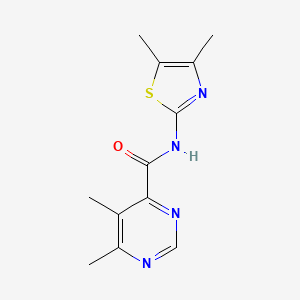

![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone](/img/structure/B2980289.png)

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2980292.png)

![(1R,5S)-3Lambda6-thiabicyclo[3.1.0]hexane-3,3-dione](/img/structure/B2980299.png)